molecular formula C7H6N2O3 B128371 2-Nitroso-6-nitrotoluene CAS No. 143922-95-6

2-Nitroso-6-nitrotoluene

Cat. No.: B128371
CAS No.: 143922-95-6
M. Wt: 166.13 g/mol
InChI Key: IMKJLWRKHDPLMZ-UHFFFAOYSA-N
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Description

2-Nitroso-6-nitrotoluene (CAS: 143922-95-6) is a nitroso-substituted aromatic compound characterized by a nitroso (-N=O) group at position 2 and a nitro (-NO₂) group at position 6 on a toluene backbone. It is a metabolite of 2,6-dinitrotoluene (2,6-DNT), formed during anaerobic microbial transformation in the intestines of mammals, including rats . Structurally, the nitroso group introduces significant reactivity, including dimerization tendencies common to aromatic C-nitroso compounds .

Properties

CAS No.

143922-95-6

Molecular Formula

C7H6N2O3

Molecular Weight

166.13 g/mol

IUPAC Name

2-methyl-1-nitro-3-nitrosobenzene

InChI

InChI=1S/C7H6N2O3/c1-5-6(8-10)3-2-4-7(5)9(11)12/h2-4H,1H3

InChI Key

IMKJLWRKHDPLMZ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1[N+](=O)[O-])N=O

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])N=O

Other CAS No.

143922-95-6

Synonyms

2-NITROSO-6-NITROTOLUENE

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of Selected Compounds

Compound CAS RN Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 143922-95-6 C₇H₆N₂O₃ 166.13 Metabolite of 2,6-DNT; dimerizes
2-Nitroso-5-nitrotoluene - C₇H₆N₂O₃ 166.13 Synthesized for oxidation to dinitrobenzoic acid
2-Chloro-6-nitrotoluene 83-42-1 C₇H₆ClNO₂ 171.58 Industrial precursor; stable
2-Fluoro-6-nitrotoluene 769-10-8 C₇H₆FNO₂ 155.13 Requires specialized solvents

Table 2: Toxicological Profiles

Compound Carcinogenicity Metabolic Pathway Key Risks
This compound Indirect (via 2,6-DNT) Anaerobic intestinal reduction Potential DNA adduct formation
2,6-Dinitrotoluene IARC Group 2B Hepatic oxidation Hepatotoxicity, carcinogenicity
N-Nitroso Compounds IARC Group 1/2A Endogenous nitrosation Direct DNA alkylation

Research Findings

  • Dimerization : The nitroso group enables reversible azodioxy dimer formation, a unique property absent in nitro- or halogenated analogs .
  • Toxicity Mechanisms: While N-nitroso compounds (e.g., nitrosamines) are potent carcinogens, the C-nitroso group in this compound shows weaker direct carcinogenic activity, though it may still participate in redox cycling .

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